CID 78064841
Description
CID 78064841 is a unique PubChem Compound Identifier (CID) assigned to a chemical entity within the PubChem database. For instance, analogous compounds in the evidence (e.g., oscillatoxin derivatives in Figure 1 of or steroid substrates in ) are compared using their CIDs to highlight structural variations, bioactivity, or analytical signatures .
Properties
Molecular Formula |
C17H18Si |
|---|---|
Molecular Weight |
250.41 g/mol |
InChI |
InChI=1S/C17H18Si/c1-11-7-5-8-12(2)15(11)17(18)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 |
InChI Key |
AFBRLSMGLKBCIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=[Si])C2=C(C=CC=C2C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 78064841 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CID 78064841 has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processesAdditionally, it is utilized in industrial processes for the production of specialized materials .
Mechanism of Action
The mechanism of action of CID 78064841 involves its interaction with specific molecular targets and pathways. This interaction leads to various biochemical effects, which are the basis for its applications in different fields. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78064841, we extrapolate methodologies from the evidence to outline a framework for comparative analysis:
Structural and Functional Group Analysis
Compounds with similar PubChem CIDs are often compared based on core structures, substituents, and functional groups. For example:
- compares taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763), emphasizing sulfation and hydroxylation patterns that influence substrate specificity in enzymatic assays.
- contrasts oscillatoxin derivatives (e.g., CID 101283546 vs. CID 185389) to illustrate methylation-driven changes in toxicity .
A hypothetical comparison for this compound might involve identifying analogs with overlapping scaffolds (e.g., steroid backbones, polyphenolic systems) and contrasting substituents that modulate solubility, reactivity, or target binding.
Analytical and Spectral Data
Mass spectrometry (MS) and chromatography are critical for compound differentiation. For instance:
- uses LC-ESI-MS with collision-induced dissociation (CID) to distinguish ginsenoside isomers (e.g., Rf vs. F11) based on fragmentation patterns .
- systematically compares CID and ETD (electron transfer dissociation) MS/MS techniques for ubiquitination analysis, underscoring how fragmentation methods influence structural resolution .
For this compound, analogous studies would require spectral data (e.g., [M+H]+ ions, isotopic distributions) and fragmentation profiles to differentiate it from structurally similar CIDs.
Table 1: Hypothetical Comparative Analysis of this compound and Analogs
Biological Activity
CID 78064841, also known as Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-hydroxyphenyl)-, is a synthetic organic compound that belongs to the piperazine class of heterocyclic amines. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications, particularly in the central nervous system (CNS). The unique structural features of this compound, including an anthracenylcarbonyl group and a hydroxyphenyl group, suggest diverse chemical reactivity and biological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 290.35 g/mol
Structural Features
| Feature | Description |
|---|---|
| Piperazine Ring | Central structure providing basic properties |
| Anthracenylcarbonyl | Enhances lipophilicity and potential receptor interactions |
| Hydroxyphenyl Group | May contribute to antioxidant activity and receptor binding |
The biological activity of this compound is primarily linked to its ability to interact with various neurotransmitter receptors and ion channels. The specific mechanisms include:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain CNS receptors, influencing neurotransmission.
- Ion Channel Interaction : Potential modulation of ion channels could affect neuronal excitability and signaling pathways.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro. Key findings from various studies include:
- Neuroprotective Effects : In cellular models of oxidative stress, this compound showed protective effects against neuronal damage by reducing reactive oxygen species (ROS) levels.
- Antidepressant-like Activity : Behavioral assays in rodent models indicated that the compound may exert antidepressant-like effects, potentially through serotonergic pathways.
Neuroprotective Activity
A study published in Neuroscience Letters evaluated the neuroprotective effects of this compound on primary cortical neurons exposed to oxidative stress. Results indicated a reduction in cell death by approximately 40% compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Antidepressant Effects
In a behavioral study conducted on mice, this compound was administered in various doses. The results demonstrated a significant decrease in immobility time in the forced swim test, indicating antidepressant-like effects. This suggests the compound's potential for further development in treating mood disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, comparisons with other piperazine derivatives were made:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Piperazine, 1-(4-methylphenyl) | Moderate CNS effects | Lacks anthracenyl group |
| Piperazine, 1-(9-anthracenylcarbonyl) | Antioxidant properties | Similar structure but different side chains |
Q & A
Basic Question
- Competitive binding assays : Use radioligand displacement or surface plasmon resonance (SPR) to measure affinity against off-target receptors .
- CRISPR/Cas9 knockout models : Confirm phenotype rescue in target gene-deficient systems .
- Chemical proteomics : Employ affinity-based pull-down assays with this compound-conjugated beads to map interactomes .
- Docking simulations : Validate binding poses via molecular dynamics simulations (e.g., AutoDock Vina) and compare with mutagenesis data .
How can researchers optimize data collection and analysis for high-throughput screening (HTS) of this compound derivatives?
Advanced Question
- Assay design : Use orthogonal readouts (e.g., fluorescence + luminescence) to minimize false positives .
- Automation : Implement robotic liquid handling for plate uniformity and Z’-factor validation (>0.5 indicates robust assays) .
- Data normalization : Apply plate median or LOESS correction to mitigate batch effects .
- Machine learning : Train classifiers (e.g., random forests) to prioritize hits based on multi-parametric activity profiles .
What ethical and methodological standards apply when sharing raw data from this compound studies?
Basic Question
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Deposit datasets in repositories like ChEMBL or PubChem with unique identifiers .
- Annotate metadata : Include experimental conditions (e.g., buffer composition, instrument settings) .
- License agreements : Use CC-BY or similar licenses to permit academic reuse while protecting intellectual property .
How should researchers structure a literature review to contextualize this compound within its therapeutic class?
Basic Question
- Taxonomy : Categorize studies by mechanism (e.g., enzyme inhibitors, receptor agonists), disease models, and clinical phases .
- Gap analysis : Use tools like VOSviewer to map citation networks and identify understudied areas .
- Critical appraisal : Evaluate study quality via Jadad scores (for trials) or SYRCLE’s risk-of-bias tool (for preclinical research) .
What advanced statistical approaches resolve multicollinearity in multivariate studies of this compound’s pharmacokinetics?
Advanced Question
- Principal Component Analysis (PCA) : Reduce dimensionality of covariates (e.g., bioavailability, clearance) .
- Partial Least Squares Regression (PLSR) : Model correlated variables while maximizing response variance .
- Regularization methods : Apply LASSO or ridge regression to penalize redundant predictors .
How can researchers ensure compliance with ethical guidelines when using animal models for this compound toxicity testing?
Basic Question
- 3Rs framework : Replace animals with in silico or in vitro models where possible; refine protocols to minimize suffering .
- IACUC approval : Submit detailed protocols (dose ranges, endpoints) to institutional review boards .
- ARRIVE 2.0 guidelines : Report animal sex, age, and housing conditions to enhance reproducibility .
What strategies mitigate publication bias in negative/null findings related to this compound?
Advanced Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
